molecular formula C7H11ClF3N B13486158 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride

4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride

Cat. No.: B13486158
M. Wt: 201.62 g/mol
InChI Key: XMODVLANOCETNZ-UHFFFAOYSA-N
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Description

4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride is a fluorinated bicyclic compound that has garnered interest due to its unique structural properties and potential applications in medicinal chemistry. This compound is a derivative of azabicyclohexane, featuring a trifluoromethyl group that enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride typically involves the iodocyclization of fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes. For amino derivatives, the reaction is accompanied by carboxylation and further cyclization . The key steps include:

    Iodocyclization: This step involves the formation of the bicyclic structure through the reaction of fluorinated methylenecyclobutanes with iodine.

    Carboxylation and Cyclization: For amino derivatives, carboxylation occurs, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride is unique due to its specific combination of a trifluoromethyl group and an azabicyclohexane structure. This combination provides enhanced stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c1-5-2-6(3-5,11-4-5)7(8,9)10;/h11H,2-4H2,1H3;1H

InChI Key

XMODVLANOCETNZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(NC2)C(F)(F)F.Cl

Origin of Product

United States

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